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Compound of Interest

Compound Name: (S)-Dodecyloxirane

Cat. No.: B15225399 Get Quote

(S)-Dodecyloxirane, a valuable chiral building block, serves as a versatile starting material in

the asymmetric synthesis of various bioactive natural products. Its inherent chirality and the

reactivity of the epoxide ring allow for the stereocontrolled introduction of complex

functionalities. This guide provides a comparative overview of two exemplary synthetic routes

utilizing (S)-dodecyloxirane: the synthesis of the acetogenin (-)-muricatacin and the fungal

metabolite (+)-decarestrictine L.

Comparison of Synthetic Strategies
The syntheses of (-)-muricatacin and (+)-decarestrictine L from (S)-dodecyloxirane highlight

distinct approaches to epoxide ring-opening and subsequent functional group transformations.

The synthesis of (-)-muricatacin involves a nucleophilic attack by an acetylide anion, while the

synthesis of (+)-decarestrictine L utilizes the epoxide as a precursor to a key aldehyde

intermediate.
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Parameter Synthesis of (-)-Muricatacin
Synthesis of (+)-

Decarestrictine L

Key Epoxide Ring-Opening

Strategy

Nucleophilic addition of a

lithium acetylide

Conversion to an aldehyde via

diol formation

Overall Yield ~25% ~18%

Number of Steps from (S)-

Dodecyloxirane
4 6

Key Reagents

n-Butyllithium, p-

toluenesulfonyl chloride,

sodium iodide, potassium

carbonate

Periodic acid, Wittig reagent,

Grubbs' catalyst

Chiral Control
Transfer of chirality from (S)-

dodecyloxirane

Transfer of chirality from (S)-

dodecyloxirane

Synthetic Pathway for (-)-Muricatacin
The synthesis of (-)-muricatacin, a cytotoxic annonaceous acetogenin, from (S)-
dodecyloxirane proceeds through a four-step sequence involving the creation of a key

carbon-carbon bond via acetylide addition.

(S)-Dodecyloxirane Homopropargylic Alcohol

1. n-BuLi, Alkyne
2. H₂O

Terminal Alkyne

TosylateTsCl, Pyridine IodideNaI, Acetone (-)-Muricatacin
K₂CO₃, MeOH

Click to download full resolution via product page

Figure 1: Synthetic scheme for (-)-muricatacin.

Experimental Protocol: Synthesis of (-)-Muricatacin
Step 1: Epoxide Ring-Opening with Lithium Acetylide
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To a solution of a terminal alkyne in anhydrous THF at -78 °C is added n-butyllithium (1.1 eq).

After stirring for 30 minutes, a solution of (S)-dodecyloxirane (1.0 eq) in THF is added. The

reaction is stirred for 2 hours at -78 °C and then allowed to warm to room temperature

overnight. The reaction is quenched with saturated aqueous NH₄Cl and the product is extracted

with diethyl ether. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and

concentrated under reduced pressure to afford the homopropargylic alcohol.

Step 2: Tosylation of the Secondary Alcohol

To a solution of the homopropargylic alcohol (1.0 eq) in pyridine at 0 °C is added p-

toluenesulfonyl chloride (1.2 eq). The reaction is stirred at 0 °C for 4 hours. The reaction

mixture is then poured into cold 1 M HCl and extracted with ethyl acetate. The combined

organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated

to give the tosylate.

Step 3: Iodination

The tosylate (1.0 eq) and sodium iodide (3.0 eq) are dissolved in acetone and the mixture is

heated to reflux for 12 hours. After cooling to room temperature, the solvent is removed under

reduced pressure. The residue is partitioned between water and diethyl ether. The organic

layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield the iodide.

Step 4: Lactonization

A mixture of the iodide (1.0 eq) and potassium carbonate (2.0 eq) in methanol is stirred at room

temperature for 24 hours. The solvent is removed in vacuo and the residue is partitioned

between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous

Na₂SO₄, and concentrated. The crude product is purified by column chromatography to give

(-)-muricatacin.

Synthetic Pathway for (+)-Decarestrictine L
The synthesis of (+)-decarestrictine L, a fungal metabolite that inhibits cholesterol biosynthesis,

from (S)-dodecyloxirane involves an initial oxidative cleavage to an aldehyde, which then

undergoes further transformations to construct the final macrolactone structure.
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(S)-Dodecyloxirane 1,2-Diol
H₂SO₄, H₂O

Aldehyde
HIO₄

α,β-Unsaturated EsterWittig Reagent DieneGrubbs' Catalyst, Alkene (+)-Decarestrictine LLactonization
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Figure 2: Synthetic scheme for (+)-decarestrictine L.

Experimental Protocol: Synthesis of (+)-Decarestrictine
L
Step 1: Dihydroxylation

(S)-Dodecyloxirane is hydrolyzed using dilute sulfuric acid in a mixture of THF and water to

yield the corresponding 1,2-diol.

Step 2: Oxidative Cleavage

The 1,2-diol is treated with periodic acid in an ethereal solvent to yield the chiral aldehyde.

Step 3: Wittig Reaction

The aldehyde is reacted with a stabilized Wittig reagent, such as

(carboethoxymethylene)triphenylphosphorane, in a suitable solvent like dichloromethane to

afford the α,β-unsaturated ester.

Step 4: Cross-Metathesis

The resulting alkene is subjected to a cross-metathesis reaction with another terminal alkene

using a second-generation Grubbs' catalyst to introduce the second double bond required for

the macrocycle.

Step 5 & 6: Saponification and Macrolactonization

The ester is saponified using lithium hydroxide, and the resulting seco-acid is subjected to a

macrolactonization protocol, for instance, using Yamaguchi or Shiina conditions, to furnish (+)-

decarestrictine L.
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This comparative guide illustrates the utility of (S)-dodecyloxirane as a versatile chiral

precursor in the synthesis of structurally diverse natural products. The choice of synthetic

strategy is dictated by the target molecule's functional groups and stereochemical

requirements, showcasing the adaptability of epoxide chemistry in modern organic synthesis.

To cite this document: BenchChem. [Synthetic Routes Utilizing (S)-Dodecyloxirane: A
Comparative Review]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15225399#literature-review-of-synthetic-routes-
utilizing-s-dodecyloxirane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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